molecular formula C21H21N3O3 B5386131 (5E)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5386131
M. Wt: 363.4 g/mol
InChI Key: JWZOKZFJQHAWAT-UHFFFAOYSA-N
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Description

(5E)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the 3-methylphenyl and 2,4,6-trimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(5E)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-1-(2,4,6-TRIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with

Properties

IUPAC Name

6-hydroxy-5-[(3-methylphenyl)iminomethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-12-6-5-7-16(10-12)22-11-17-19(25)23-21(27)24(20(17)26)18-14(3)8-13(2)9-15(18)4/h5-11,26H,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZOKZFJQHAWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(N(C(=O)NC2=O)C3=C(C=C(C=C3C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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